Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
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Overview
Description
Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a pyrazolo[5,1-b][1,3]oxazine core, which is a fused ring system combining pyrazole and oxazine rings. The presence of bromine and fluorine atoms, along with methyl groups, further enhances its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorophenylhydrazine with 3-bromo-2,2-dimethylpropanal in the presence of a suitable catalyst can lead to the formation of the desired pyrazolo[5,1-b][1,3]oxazine core . The reaction conditions typically involve moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or toluene.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, green chemistry approaches, such as catalyst-free reactions and the use of renewable resources, can be integrated to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine can be compared with other similar compounds, such as:
(5R)-3-(4-Bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one: This compound is also a heterocyclic molecule with bromine and fluorine substituents, but it has a different core structure and is used primarily for chiral synthesis.
2-(4-Fluorophenyl) imidazol-5-ones: These compounds are investigated for their anti-breast cancer properties and have a different heterocyclic core compared to pyrazolo[5,1-b][1,3]oxazine.
Properties
Molecular Formula |
C14H14BrFN2O |
---|---|
Molecular Weight |
325.18 g/mol |
IUPAC Name |
(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H14BrFN2O/c1-8-7-9(2)19-14-12(15)13(17-18(8)14)10-3-5-11(16)6-4-10/h3-6,8-9H,7H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
AUPKTIWRUMFALN-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](OC2=C(C(=NN12)C3=CC=C(C=C3)F)Br)C |
Canonical SMILES |
CC1CC(OC2=C(C(=NN12)C3=CC=C(C=C3)F)Br)C |
Origin of Product |
United States |
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